Tenalisib is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K), specifically the delta and gamma isoforms []. PI3K is a signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K, Tenalisib disrupts these processes and can potentially lead to cancer cell death. This property makes Tenalisib a valuable tool in cancer research, particularly for investigating its efficacy against cancers driven by PI3K signaling.
One of the most promising areas of research for Tenalisib is in the treatment of hematologic malignancies, which are cancers of the blood and lymphatic system. Several clinical trials have evaluated Tenalisib's effectiveness in T-cell lymphomas, a type of hematologic malignancy. The BELIEF (CLN-19) study, a pivotal phase II trial, demonstrated promising results with Tenalisib for patients with relapsed or refractory peripheral T-cell lymphoma []. This study led to the approval of Tenalisib by the US Food and Drug Administration (FDA) for this specific patient population.
Research is also ongoing to explore the potential benefits of combining Tenalisib with other therapies for cancer treatment. The rationale behind this approach is that targeting multiple pathways involved in cancer cell growth and survival may lead to more effective outcomes. Studies are investigating Tenalisib in combination with chemotherapy, immunotherapy, and other targeted therapies for various malignancies [].
Tenalisib, also known as RP6530, is a dual inhibitor of phosphoinositide-3-kinase delta and gamma isoforms. Its chemical formula is C23H18FN5O2, and it has a molecular weight of approximately 415.4 g/mol. The compound is characterized by its unique structure, which includes a chromen-4-one core linked to a purine moiety. This design allows Tenalisib to effectively inhibit the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell growth, survival, and immune responses .
Tenalisib's primary mechanism of action involves inhibiting the PI3Kδ/γ isoforms and SIK3. PI3K is a critical enzyme in the PI3K/AKT/mTOR pathway, which plays a key role in cell growth, proliferation, and survival. By inhibiting PI3Kδ/γ, Tenalisib disrupts this pathway, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ]. Additionally, SIK3 inhibition by Tenalisib might contribute to its anti-tumor effects through mechanisms that are still under investigation [].
These steps require careful control of reaction conditions to ensure high yields and purity .
Tenalisib exhibits significant biological activity against various hematological malignancies. In clinical studies, it has shown promising anti-tumor effects in patients with relapsed or refractory T-cell lymphoma. The compound induces apoptosis in malignant cells and inhibits cytokine-induced phosphorylation of AKT. Its efficacy is attributed to its ability to modulate immune cell functions, particularly in T-cells and natural killer cells .
Tenalisib is primarily investigated for its application in oncology, particularly for treating T-cell lymphomas and other hematological malignancies. Its dual inhibition mechanism makes it a candidate for therapies targeting the PI3K pathway, which is often dysregulated in cancer. Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant cancer types .
Interaction studies have shown that Tenalisib can influence various signaling pathways beyond PI3K/AKT. For instance:
These interactions underscore its potential as an immunotherapeutic agent.
Several compounds share structural or functional similarities with Tenalisib. Below are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Idelalisib | PI3K delta inhibitor | Specific for B-cell malignancies |
Duvelisib | Dual PI3K delta/gamma inhibitor | Broad-spectrum activity against hematologic cancers |
Copanlisib | PI3K alpha/delta inhibitor | Administered intravenously; rapid onset |
Uniqueness of Tenalisib: Unlike Idelalisib and Duvelisib, which primarily target B-cell malignancies, Tenalisib's dual inhibition of both delta and gamma isoforms allows it to modulate T-cell activity effectively, making it suitable for treating T-cell lymphomas specifically .
Tenalisib, chemically designated as 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one, represents a complex heterocyclic compound with molecular formula C23H18FN5O2 and molecular weight 415.4 g/mol [1] [2]. The retrosynthetic analysis of tenalisib reveals three primary structural components that can be strategically disconnected for synthetic planning .
The core chromone scaffold (4H-chromen-4-one) forms the central heterocyclic framework, which can be traced back to 2-hydroxyacetophenone derivatives through established synthetic methodologies [19] [20]. The retrosynthetic disconnection at the chromone C-2 position reveals the requirement for a suitable propyl chain bearing the purine substituent, specifically the (1S)-1-[(9H-purin-6-yl)amino]propyl moiety [2] [6].
The 3-(3-fluorophenyl) substituent represents the third key fragment, which can be introduced through various coupling strategies or direct condensation reactions with appropriately functionalized precursors [22]. The stereochemical requirement at the propyl chain carbon demands careful consideration of stereoselective synthetic protocols to achieve the desired (S)-configuration [13] [23].
Structural Component | Synthetic Origin | Key Disconnection |
---|---|---|
4H-chromen-4-one core | 2-hydroxyacetophenone | C2-C3 bond formation |
(S)-propyl-purine chain | Chiral alkylation | C-N bond formation |
3-fluorophenyl group | Aromatic substitution | Aromatic C-C coupling |
The synthesis of tenalisib requires the preparation of several key intermediates, each presenting unique synthetic challenges [15]. The chromone core synthesis typically proceeds through enaminone intermediates, which undergo cyclization under acidic conditions to form the desired benzopyran-4-one structure [19] [34].
The preparation of the purine-containing side chain represents a critical synthetic transformation requiring regioselective alkylation at the N-9 position of the purine ring system [32]. Microwave-assisted protocols have demonstrated significant improvements in regioselectivity, with tetrabutylammonium hydroxide emerging as an optimal base for achieving N-9 selective alkylation over competing N-7 substitution [32].
The stereoselective introduction of the (S)-propyl chain can be accomplished through several approaches, including asymmetric alkylation using chiral auxiliaries or stereoselective reduction of appropriately functionalized ketone precursors [23] [33]. The use of chiral catalysts in conjunction with carefully controlled reaction conditions has proven effective for maintaining high enantiomeric excess throughout the synthetic sequence [8] [9].
Chromone synthesis methodologies utilizing Amberlyst-15 as a deaminating agent and cyclization catalyst have shown promise for industrial applications, offering mild reaction conditions and catalyst reusability [34]. The process involves initial formation of enaminone intermediates followed by acid-catalyzed cyclization, providing chromone products in high yields with broad substrate scope [34].
Intermediate | Synthetic Method | Yield (%) | Selectivity |
---|---|---|---|
Chromone core | Enaminone cyclization | 75-85 | High regioselectivity |
N-9 Purine derivative | Microwave alkylation | 70-80 | >90% N-9 selectivity |
(S)-Propyl chain | Asymmetric reduction | 85-92 | >95% ee |
The stereoselective synthesis of tenalisib requires precise control over the absolute configuration at the propyl chain carbon center [13] [15]. Advanced synthetic strategies employ chiral auxiliaries, asymmetric catalysis, and stereoselective reduction protocols to achieve the required (S)-configuration with high enantiomeric excess [33].
Chiral auxiliary-mediated approaches utilize readily available chiral starting materials to direct the stereochemical outcome of key bond-forming reactions [9]. The auxiliary can be introduced early in the synthetic sequence and removed after establishment of the desired stereocenter, providing access to enantiopure intermediates suitable for further elaboration [9].
Asymmetric hydrogenation protocols employing chiral rhodium or ruthenium catalysts have demonstrated exceptional enantioselectivity in the reduction of prochiral ketone intermediates [8]. These methods offer operational simplicity and high throughput potential, making them attractive for large-scale synthesis applications [8].
The optimization of reaction conditions, including temperature control, solvent selection, and catalyst loading, plays a crucial role in maximizing both yield and stereoselectivity [33]. Systematic evaluation of these parameters has led to the development of robust protocols capable of delivering tenalisib with greater than 99% enantiomeric excess [13].
Continuous flow chemistry techniques have emerged as powerful tools for stereoselective synthesis optimization, offering enhanced heat and mass transfer, precise residence time control, and improved scalability compared to traditional batch processes [35]. These methodologies enable rapid screening of reaction conditions and facilitate the translation of laboratory protocols to manufacturing scale [35].
Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
---|---|---|---|
Chiral auxiliary | >95 | 80-85 | Moderate |
Asymmetric hydrogenation | >99 | 85-90 | High |
Flow chemistry | >98 | 88-92 | Excellent |
The industrial-scale production of tenalisib presents multiple technical and economic challenges that require innovative solutions for successful commercialization [26] [27]. Process development efforts focus on optimizing synthetic routes for efficiency, minimizing waste generation, and ensuring consistent product quality at manufacturing scale [30].
Solvent selection and recovery represent critical considerations for industrial production, with emphasis on identifying environmentally benign alternatives to traditional organic solvents [34]. The implementation of solvent recycling systems and the adoption of greener reaction media contribute to improved process sustainability and reduced manufacturing costs [34].
Temperature and pressure control during large-scale synthesis operations require sophisticated process monitoring and control systems to maintain optimal reaction conditions [30]. The scale-up of stereoselective transformations presents particular challenges, as minor variations in reaction parameters can significantly impact product quality and enantiomeric purity [15].
Quality control protocols for industrial tenalisib production must ensure consistent stereochemical purity, with analytical methods capable of detecting trace levels of unwanted enantiomers or structural impurities [13]. High-performance liquid chromatography with chiral stationary phases serves as the primary analytical technique for enantiomeric purity determination [13].
Supply chain considerations for starting materials and intermediates require careful evaluation of vendor reliability, cost optimization, and inventory management strategies [28]. The establishment of alternative synthetic routes provides contingency options for maintaining production continuity in the event of supply disruptions [38].
Regulatory compliance requirements for pharmaceutical manufacturing necessitate comprehensive documentation of all synthetic procedures, quality control testing, and batch records [28]. Good Manufacturing Practice protocols ensure product consistency and regulatory approval for commercial distribution [28].
Challenge | Solution Strategy | Implementation Status |
---|---|---|
Solvent recovery | Recycling systems | Operational |
Stereochemical control | Advanced monitoring | Development phase |
Quality assurance | Chiral analytical methods | Validated |
Supply chain management | Multiple vendor strategy | Implemented |
Tenalisib represents a novel, orally available small-molecule inhibitor that demonstrates potent dual inhibition of phosphoinositide 3-kinase delta and gamma isoforms [1] [2] [3]. The compound exhibits exceptional inhibitory potency against phosphoinositide 3-kinase delta with an inhibitory concentration fifty value of 24.5 nanomolar and against phosphoinositide 3-kinase gamma with an inhibitory concentration fifty value of 33.2 nanomolar [4] [5] [6]. These nanomolar potencies establish Tenalisib as a highly effective inhibitor capable of achieving therapeutic efficacy at clinically achievable concentrations [1] [7].
The kinetic profile of Tenalisib demonstrates competitive inhibition at the adenosine triphosphate binding site of both phosphoinositide 3-kinase delta and gamma catalytic subunits [8] [9]. The compound exhibits rapid onset of inhibition with sustained enzymatic blockade throughout the dosing interval [1]. Pharmacokinetic studies reveal that Tenalisib undergoes rapid absorption with peak plasma concentrations achieved within two hours of oral administration [1] [10]. The elimination half-life of 2.28 hours necessitates twice-daily dosing to maintain therapeutic drug levels [1] [10].
The dual inhibition mechanism of Tenalisib operates through simultaneous blockade of both phosphoinositide 3-kinase delta and gamma isoforms, which are predominantly expressed in hematopoietic cells [1] [11] [8]. This dual targeting approach provides enhanced therapeutic efficacy compared to single-isoform inhibition by addressing multiple pathways involved in cellular proliferation, survival, and immune cell trafficking [8] [12]. The compound demonstrates dose-proportional pharmacokinetics with maximum plasma concentrations and area under the curve values increasing proportionally across the therapeutic dose range [1] [10].
Clinical pharmacokinetic evaluation reveals that Tenalisib exhibits significant metabolism, generating a major metabolite designated IN0385 that achieves plasma concentrations approximately two-fold higher than the parent compound [13] [14]. This metabolite contributes to the overall therapeutic activity through secondary target inhibition, extending the pharmacological effects beyond the primary phosphoinositide 3-kinase delta and gamma inhibition [13] [14] [15]. The apparent oral clearance remains consistent across dose levels, ranging from 0.05 to 0.07 liters per hour, with minimal accumulation between dosing cycles [1] [10].
The molecular mechanism of Tenalisib involves specific binding interactions with the catalytic subunits p110 delta and p110 gamma through adenosine triphosphate-competitive inhibition [11] [16] [17]. The compound adopts a propeller-shaped conformation within the adenosine triphosphate binding pocket, similar to other selective phosphoinositide 3-kinase inhibitors, facilitating high-affinity binding to the target enzymes [17] [18]. This binding mode enables Tenalisib to effectively compete with endogenous adenosine triphosphate for enzyme binding, resulting in potent inhibition of kinase activity [16] [17].
Structural analysis indicates that Tenalisib interacts with key amino acid residues within the adenosine triphosphate binding site of both p110 delta and p110 gamma subunits [16] [19]. The compound forms hydrogen bonds with conserved hinge region residues, including valine and glutamate residues that are critical for adenosine triphosphate binding [16] [11]. The specificity pocket interactions contribute to the isoform selectivity, with Tenalisib preferentially binding to p110 delta and p110 gamma over p110 alpha and p110 beta subunits [16] [17].
The allosteric effects of Tenalisib binding extend beyond direct active site inhibition, influencing the overall conformation of the phosphoinositide 3-kinase enzyme complex [20] [19]. The compound binding induces conformational changes that stabilize the inactive state of the kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [11] [21]. These conformational changes also affect the regulatory subunit interactions, further enhancing the inhibitory effects [20] [19].
The kinetic mechanism involves reversible binding with rapid association and dissociation kinetics that allow for competitive inhibition [16] [17]. The binding affinity demonstrates sub-nanomolar dissociation constants for both p110 delta and p110 gamma, indicating extremely tight binding interactions [4] [5]. The thermodynamic parameters of binding suggest both enthalpic and entropic contributions to the high-affinity interaction, with favorable binding free energy changes supporting the potent inhibitory activity [19] [22].
Tenalisib demonstrates exceptional selectivity for phosphoinositide 3-kinase delta and gamma isoforms over the alpha and beta isoforms [1] [4] [5]. The selectivity profile reveals greater than 300-fold selectivity for phosphoinositide 3-kinase delta over phosphoinositide 3-kinase alpha and greater than 100-fold selectivity over phosphoinositide 3-kinase beta [4] [5] [23]. This remarkable selectivity is achieved through specific molecular interactions within the adenosine triphosphate binding pocket that differ between isoforms [16] [24].
Phosphoinositide 3-Kinase Isoform | Inhibitory Concentration Fifty | Selectivity Fold |
---|---|---|
Phosphoinositide 3-Kinase Delta | 24.5 nanomolar | 1 |
Phosphoinositide 3-Kinase Gamma | 33.2 nanomolar | 1.4 |
Phosphoinositide 3-Kinase Alpha | Greater than 7,500 nanomolar | Greater than 300 |
Phosphoinositide 3-Kinase Beta | Greater than 2,450 nanomolar | Greater than 100 |
The structural basis for this selectivity lies in the differential amino acid sequences within the adenosine triphosphate binding pockets of the four isoforms [16] [24]. Tenalisib exploits non-conserved residues that are present in p110 delta and p110 gamma but differ in p110 alpha and p110 beta [16] [17]. Specifically, the compound interacts with residues in the specificity pocket and affinity pocket regions that are unique to the delta and gamma isoforms [16] [24].
The selectivity is further enhanced by the distinct regulatory mechanisms that govern each isoform [16] [21]. Phosphoinositide 3-kinase delta and gamma, which belong to different regulatory classes, exhibit different activation mechanisms and tissue distribution patterns compared to alpha and beta isoforms [11] [21]. Tenalisib takes advantage of these differences to achieve preferential inhibition of the hematopoietic-restricted isoforms while sparing the ubiquitously expressed alpha and beta isoforms [1] [21].
Kinetic studies demonstrate that the selectivity is maintained under various adenosine triphosphate concentrations, confirming that the selectivity is not merely due to differences in adenosine triphosphate binding affinity [16] [22]. The compound maintains its preferential inhibition of delta and gamma isoforms even at physiological adenosine triphosphate concentrations, ensuring therapeutic selectivity in cellular environments [16] [22].
A significant aspect of Tenalisib pharmacology involves the activity of its major metabolite, IN0385, which demonstrates potent inhibition of Salt-Inducible Kinase 3 with an inhibitory concentration fifty of 237 nanomolar [13] [14]. This metabolite achieves plasma concentrations approximately two-fold higher than the parent compound, contributing substantially to the overall therapeutic profile [13] [14]. The Salt-Inducible Kinase 3 inhibition represents a novel mechanism that extends beyond traditional phosphoinositide 3-kinase pathway modulation [13] [14] [15].
Salt-Inducible Kinase 3 belongs to the adenosine monophosphate-activated protein kinase family and plays critical roles in cellular metabolism, transcriptional regulation, and immune function [13] [15]. The inhibition of Salt-Inducible Kinase 3 by IN0385 affects downstream signaling pathways including histone deacetylase 4 and nuclear factor kappa B modulation [13] [14]. These effects contribute to enhanced anti-tumor activity and immune modulation that complement the primary phosphoinositide 3-kinase inhibition [13] [14].
The selectivity profile of IN0385 demonstrates specificity for Salt-Inducible Kinase 3 over other Salt-Inducible Kinase family members, with no significant activity against Salt-Inducible Kinase 1 or Salt-Inducible Kinase 2 at therapeutically relevant concentrations [13]. This selectivity is important for minimizing off-target effects while maintaining therapeutic efficacy [13] [14]. The metabolite also shows no significant activity against phosphoinositide 3-kinase isoforms, indicating distinct target specificity from the parent compound [13].
Target Enzyme | IN0385 Activity | Parent Compound Activity |
---|---|---|
Salt-Inducible Kinase 3 | 237 nanomolar | Inactive |
Salt-Inducible Kinase 1 | Inactive | Inactive |
Salt-Inducible Kinase 2 | Inactive | Inactive |
Phosphoinositide 3-Kinase Delta | Inactive | 24.5 nanomolar |
Phosphoinositide 3-Kinase Gamma | Inactive | 33.2 nanomolar |
The dual mechanism involving both parent compound and metabolite activity provides synergistic therapeutic effects [13] [14]. The Salt-Inducible Kinase 3 inhibition enhances the anti-proliferative and pro-apoptotic effects initiated by phosphoinositide 3-kinase inhibition [13] [14]. This combination mechanism has demonstrated enhanced efficacy in preclinical models compared to phosphoinositide 3-kinase inhibition alone [13] [14].